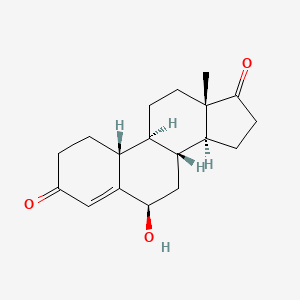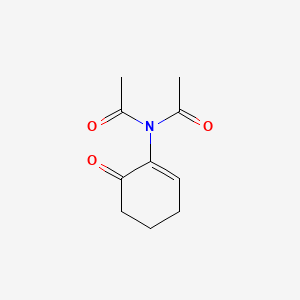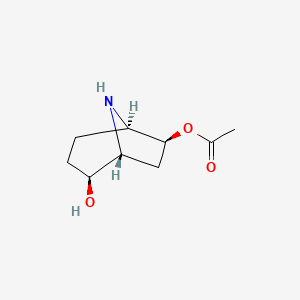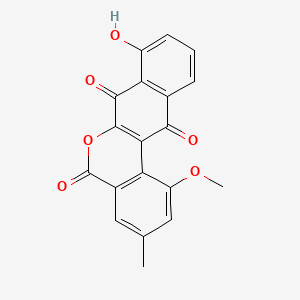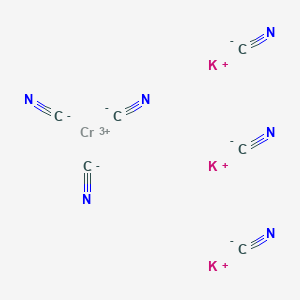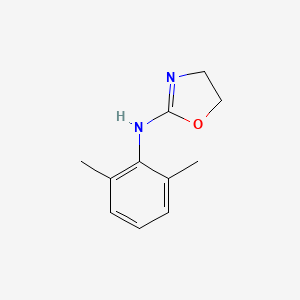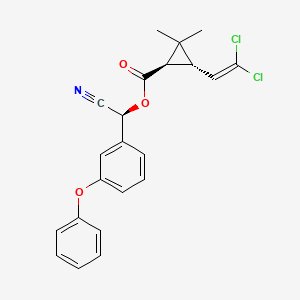
theta-Cypermethrin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Theta-Cypermethrin involves the creation of a chiral stationary phase to facilitate the separation of its stereoisomers. This process is crucial for producing the specific isomeric forms of Theta-Cypermethrin that are effective as insecticides. The synthesis has been studied in detail to understand the enantioselective degradation kinetics in biological systems, such as in rats (Wang et al., 2006), and to optimize the chiral resolution of Cypermethrin and its isomers (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of Theta-Cypermethrin is characterized by its stereoisomers, which play a crucial role in its insecticidal properties. The stereoselective degradation and conversion of Theta-Cypermethrin have been a subject of research to understand its environmental and ecological impact. The enantioselective behavior in biological systems indicates a complex interaction at the molecular level (Wang et al., 2006).
Chemical Reactions and Properties
Research has shown that Theta-Cypermethrin undergoes various chemical reactions in different environmental and biological contexts. Its interaction with enzymes and other biological molecules reflects its complex chemical nature. The impact of these reactions on organisms and ecosystems has been a significant area of study. For instance, the effects of Theta-Cypermethrin on delayed rectifier potassium currents in rat hippocampal neurons demonstrate its biological reactivity and potential toxicological implications (Tian et al., 2009).
Physical Properties Analysis
The physical properties of Theta-Cypermethrin, such as its photostability and solubility, contribute to its widespread use as an insecticide. These properties are crucial for its effectiveness in various environmental conditions and its impact on non-target organisms and ecosystems. Research on its aquatic toxicity has helped in understanding its behavior in freshwater systems and its effects on different species (Stephenson, 1982).
Chemical Properties Analysis
Theta-Cypermethrin's chemical properties, such as its reactivity with other substances and its breakdown process, are critical for understanding its environmental impact and safety. Studies on its stereoselective degradation and interactions with biological systems provide insights into its chemical behavior and potential risks associated with its use (Wang et al., 2006).
Applications De Recherche Scientifique
Neurophysiological Effects
Effects on Hippocampal Neurons : Theta-Cypermethrin impacts rat hippocampal neurons by altering potassium currents. It was found to decrease the amplitude value of the delayed rectifier potassium current (IK) and shift its steady state activation curve towards negative potential. This suggests that IK is a target of theta-cypermethrin, which could explain its toxic effects on mammalian neurons (Tian et al., 2009).
Impact on Transient Outward Potassium Current : Another study showed that theta-cypermethrin decreases the amplitude of the transient outward potassium (IA) channels in rat hippocampal CA3 neurons, indicating that these channels are also a target of the compound. The study suggests a mechanism for the toxic effects of cypermethrin on mammals (Tian et al., 2008).
Neurotoxicity and Dopaminergic Neurodegeneration
- Induction of Neurotoxicity : Cypermethrin, including theta-cypermethrin, crosses the blood-brain barrier and induces neurotoxicity and motor deficits. It modulates various ion channels and neurotransmitter systems, leading to DNA damage and oxidative stress in neurons. The compound is used in neurotoxicology research for its ability to induce nigrostriatal dopaminergic neurodegeneration (Singh et al., 2012).
Stereoselective Degradation and Environmental Impact
- Influence of Lactic Acid Bacteria : The study of the influence of Lactic acid bacteria (LAB) on the stereoselective degradation of theta-cypermethrin revealed that LAB affects the half-lives and enantiomer fractions of theta-cypermethrin enantiomers. This indicates a closer degradation rate between the two stereoisomers, suggesting environmental implications for the degradation of this compound (Shi et al., 2018).
Enantioselective Degradation in Organisms
- Degradation Kinetics in Rats : A study on rats showed enantioselective degradation and chiral conversion of theta-cypermethrin, with different degradation rates for its enantiomers in various tissues. This suggests implications for environmental and ecological risk assessments for chiral pesticides like theta-cypermethrin (Wang et al., 2006).
Safety And Hazards
Cypermethrin is highly hazardous to fish and other organisms that are part of the food chain. It damages soil fertility, an ecosystem of essential bacteria, and causes allergic reactions and tremors in humans by affecting their nervous systems . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
There is a need to develop economical, rapid, and reliable techniques that can be used for field applications. The molecular mechanism behind the toxicity mediated Cypermethrin at genome levels and proteome levels is still needed to be studied . The toxicological information currently available might be used to gain a clear understanding of the possibilities of these synthetic pyrethroid insecticides causing various health hazards to the environment and provides insight for future research evaluating the toxic effects of pyrethroid insecticides .
Propriétés
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-GGPKGHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058247 | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
theta-Cypermethrin | |
CAS RN |
65732-07-2, 71697-59-1 | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FMC 52703 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | theta-Cypermethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Theta-Cypermethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RU-27069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .THETA.-CYPERMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)
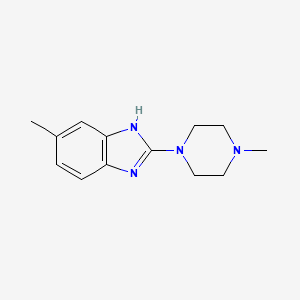
![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
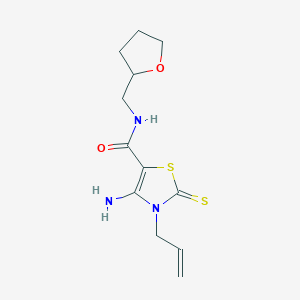
![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)
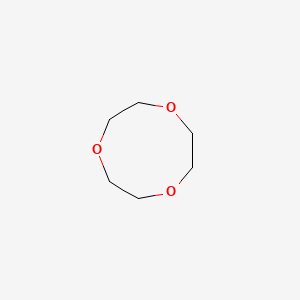
![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)
